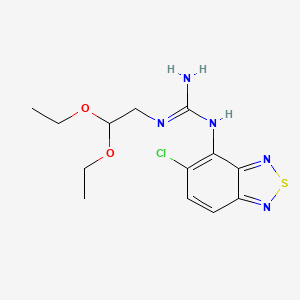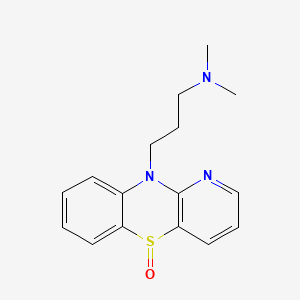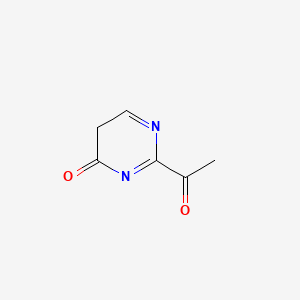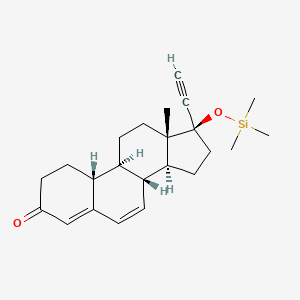
ミコナゾールEP不純物C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Miconazole EP Impurity C, also known as (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine, is a related compound of Miconazole. Miconazole is an imidazole antifungal agent commonly used to treat fungal infections. Miconazole EP Impurity C is one of the impurities that can be found during the synthesis and production of Miconazole .
科学的研究の応用
Miconazole EP Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the quality and purity of Miconazole.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential effects and interactions with antifungal agents.
作用機序
Target of Action
Miconazole EP Impurity C, also known as Miconazole Related Compound C, is chemically (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine . The primary target of Miconazole and its impurities is the fungal cytochrome P-450 dependent enzyme lanosterol 14-a-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
Miconazole EP Impurity C, similar to Miconazole, binds to the heme moiety of the fungal cytochrome P-450 dependent enzyme lanosterol 14-a-demethylase . This binding inhibits the enzyme’s activity, blocking the formation of ergosterol . The inhibition of ergosterol synthesis disrupts the integrity of the fungal cell membrane, leading to fungal cell death .
Biochemical Pathways
The inhibition of lanosterol 14-a-demethylase by Miconazole EP Impurity C disrupts the ergosterol biosynthesis pathway . This disruption leads to the accumulation of toxic methylated 14-a-sterols in the fungal cell . The buildup of these toxic sterols further disrupts cell membrane processes, inhibiting cell growth and leading to cell death .
Result of Action
The result of Miconazole EP Impurity C’s action is the inhibition of fungal cell growth and the induction of cell death . By disrupting the ergosterol biosynthesis pathway and causing the buildup of toxic sterols, Miconazole EP Impurity C compromises the integrity of the fungal cell membrane, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Miconazole EP Impurity C involves the reaction of 2,4-dichlorobenzyl chloride with 2,4-dichlorophenylacetonitrile in the presence of a base, followed by reduction and subsequent etherification. The reaction conditions typically include the use of solvents such as acetonitrile and methanol, and reagents like ammonium acetate .
Industrial Production Methods: Industrial production of Miconazole EP Impurity C follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) is common to monitor the production process and ensure the quality of the final product .
化学反応の分析
Types of Reactions: Miconazole EP Impurity C can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
類似化合物との比較
Miconazole EP Impurity A: (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine.
Miconazole EP Impurity B: (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine.
Miconazole EP Impurity D: (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine.
Uniqueness: Miconazole EP Impurity C is unique due to its specific structural configuration and the presence of multiple chlorine atoms, which can influence its chemical reactivity and interactions with biological systems. This uniqueness makes it an important compound for studying the synthesis, production, and quality control of Miconazole .
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl4NO/c16-10-2-1-9(13(18)5-10)8-21-15(7-20)12-4-3-11(17)6-14(12)19/h1-6,15H,7-8,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHHLPHPPMXDGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67358-54-7 |
Source


|
| Record name | 2-((2,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2,4-DICHLOROBENZYL)OXY)-2-(2,4-DICHLOROPHENYL)ETHAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U2CWP7FRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)



![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)



